E-10-Hydroxynortriptyline

Descripción general

Descripción

E-10-Hydroxynortriptyline: is a metabolite of the tricyclic antidepressant nortriptyline. It is one of the two isomers of 10-hydroxynortriptyline, with the other being Z-10-hydroxynortriptyline. This compound is known for its role in the pharmacological activity of nortriptyline, particularly in the inhibition of norepinephrine uptake, albeit with about half the potency of nortriptyline itself .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of E-10-Hydroxynortriptyline typically involves the hydroxylation of nortriptyline. This process can be achieved through various chemical reactions, including catalytic hydrogenation and enzymatic hydroxylation. The reaction conditions often require specific catalysts and controlled environments to ensure the selective formation of the E-isomer over the Z-isomer .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and advanced purification techniques such as chromatography to isolate the desired isomer .

Análisis De Reacciones Químicas

Types of Reactions: E-10-Hydroxynortriptyline undergoes several types of chemical reactions, including:

Oxidation: This reaction can further modify the hydroxyl group, potentially leading to the formation of ketones or aldehydes.

Reduction: Reduction reactions can convert the hydroxyl group back to a hydrogen, effectively reversing the hydroxylation.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like halides (Cl⁻, Br⁻) or amines (NH₂⁻) can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while substitution could result in various substituted derivatives of nortriptyline .

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, E-10-Hydroxynortriptyline is used as a reference compound in the study of tricyclic antidepressants and their metabolites. It helps in understanding the metabolic pathways and the structural activity relationships of these compounds .

Biology: Biologically, this compound is significant in studying the pharmacokinetics and pharmacodynamics of nortriptyline. It aids in understanding how the body processes and responds to antidepressants .

Medicine: In medicine, this compound is crucial for therapeutic drug monitoring. It helps in optimizing dosage regimens for patients on nortriptyline therapy by providing insights into the drug’s metabolism and its active metabolites .

Industry: Industrially, this compound is used in the development of new antidepressant drugs. Its role in inhibiting norepinephrine uptake makes it a valuable compound for designing drugs with improved efficacy and reduced side effects .

Mecanismo De Acción

E-10-Hydroxynortriptyline exerts its effects primarily by inhibiting the reuptake of norepinephrine in the brain. This increases the concentration of norepinephrine in the synaptic cleft, enhancing neurotransmission and alleviating symptoms of depression. The compound interacts with norepinephrine transporters, blocking their function and preventing the reabsorption of the neurotransmitter .

Comparación Con Compuestos Similares

Nortriptyline: The parent compound, more potent in inhibiting norepinephrine uptake.

Amitriptyline: Another tricyclic antidepressant, metabolized to nortriptyline.

Z-10-Hydroxynortriptyline: The other isomer of 10-hydroxynortriptyline, less studied compared to the E-isomer.

Uniqueness: E-10-Hydroxynortriptyline is unique due to its specific isomeric form, which influences its pharmacological activity. Compared to nortriptyline, it has a reduced potency but still contributes significantly to the overall therapeutic effects of the parent drug. Its distinct metabolic pathway and interaction with norepinephrine transporters make it a valuable compound for research and therapeutic applications .

Actividad Biológica

E-10-Hydroxynortriptyline (E-10-OH-NT) is a significant metabolite of the tricyclic antidepressant nortriptyline, known for its potential antidepressant properties and pharmacokinetic characteristics. This article explores the biological activity of E-10-OH-NT, focusing on its pharmacodynamics, pharmacokinetics, clinical implications, and relevant case studies.

Pharmacodynamics

E-10-OH-NT exhibits notable antidepressant effects. A pilot study involving five patients with major depressive episodes indicated that treatment with E-10-OH-NT led to a significant reduction in depression scores, as measured by the Montgomery-Asberg Depression Rating Scale (MADRS), from a mean score of 32 to 14 after three weeks (p < 0.05) . Additionally, lumbar punctures showed an 18% decrease in the noradrenaline metabolite HMPG in cerebrospinal fluid, suggesting that E-10-OH-NT inhibits noradrenaline uptake in vivo .

Pharmacokinetics

The disposition and elimination kinetics of E-10-OH-NT are characterized by enantioselectivity. A study found that the plasma levels of the (-) enantiomer were significantly higher than those of the (+) enantiomer after administration of a racemic mixture . The half-lives of both enantiomers ranged from 8 to 9 hours, with the total oral plasma clearance being significantly higher for (+)E-10-OH-NT (64.4%) compared to (-)E-10-OH-NT (35.3%) . This suggests that first-pass glucuronidation is enantioselective in humans.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | (-)E-10-OH-NT | (+)E-10-OH-NT |

|---|---|---|

| Plasma Half-Life | 8 - 9 hours | 8 - 9 hours |

| Total Oral Plasma Clearance | Lower (35.3%) | Higher (64.4%) |

| Urinary Recovery | Higher unchanged | More conjugated |

Clinical Studies and Implications

Clinical studies have highlighted the relevance of E-10-OH-NT in treating depression, particularly in elderly populations. A multicenter study involving patients aged 62 to 88 years demonstrated that serum levels of E-10-OH-NT were associated with reduced anticholinergic side effects and improved clinical outcomes . The findings indicated that higher serum concentrations of E-10-OH-NT correlated with lower incidences of adverse effects typically associated with tricyclic antidepressants.

Case Study: Pilot Study on Depression Treatment

A pilot study provided preliminary evidence supporting the antidepressant activity of E-10-OH-NT. Five patients were treated with increasing doses ranging from 75 to 225 mg/day. The results showed a significant decrease in depression scores and alterations in noradrenaline metabolite levels, reinforcing the compound's potential therapeutic effects .

The mechanism by which E-10-OH-NT exerts its effects appears to involve active transport processes within the kidney and brain. Research indicates that E-10-OH-NT is actively secreted in renal proximal tubules, which may influence its pharmacokinetic profile and overall efficacy . Additionally, studies suggest that quinidine can inhibit renal clearance of E-10-OH-NT, further illustrating its transport dynamics .

Safety Profile and Side Effects

E-10-OH-NT has been noted for having a considerably lower anticholinergic effect compared to nortriptyline itself. In a crossover study involving healthy subjects, E-10-OH-NT did not significantly reduce saliva flow compared to placebo, while nortriptyline did . This reduced side effect profile may enhance patient compliance and overall treatment outcomes.

Propiedades

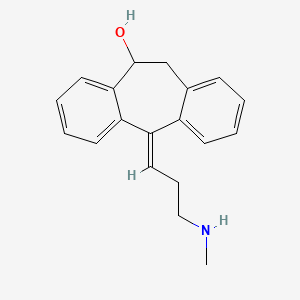

IUPAC Name |

(2E)-2-[3-(methylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO/c1-20-12-6-11-16-15-8-3-2-7-14(15)13-19(21)18-10-5-4-9-17(16)18/h2-5,7-11,19-21H,6,12-13H2,1H3/b16-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAGXZGJKNUNLHK-LFIBNONCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC=C1C2=CC=CC=C2CC(C3=CC=CC=C31)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCC/C=C/1\C2=CC=CC=C2CC(C3=CC=CC=C31)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

47132-16-1, 112839-35-7, 112839-36-8 | |

| Record name | trans-10-Hydroxynortriptyline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047132161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | E-10-Hydroxynortriptyline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112839357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-Hydroxynortriptyline, (E)-(+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112839368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-HYDROXYNORTRIPTYLINE, (E)-(-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OT3006Y33U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 10-HYDROXYNORTRIPTYLINE, (E)-(+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2M3MUO01G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 10-HYDROXYNORTRIPTYLINE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CD85QI7QOV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.